molecular formula C12H6F3N3O3 B2460691 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione CAS No. 2034567-12-7

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2460691
CAS No.: 2034567-12-7
M. Wt: 297.193
InChI Key: IOIBCUKDYHCVJI-UHFFFAOYSA-N
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Description

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to an isoindoline-1,3-dione structure

Properties

IUPAC Name

2-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O3/c13-12(14,15)11-16-8(17-21-11)5-18-9(19)6-3-1-2-4-7(6)10(18)20/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIBCUKDYHCVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines to form isoindoline-1,3-dione derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .

Scientific Research Applications

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets in biological systems. The trifluoromethyl group and oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share the core isoindoline-1,3-dione structure but differ in their substituents.

    Trifluoromethylated oxadiazoles: Compounds with similar trifluoromethyl and oxadiazole groups but different core structures.

Uniqueness

2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and isoindoline-1,3-dione core.

Biological Activity

The compound 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a member of the isoindoline family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H10F3N3O3C_{13}H_{10}F_{3}N_{3}O_{3}, and it features a trifluoromethyl group attached to an oxadiazole moiety, which is known for its diverse biological properties. The presence of the isoindoline structure further enhances its potential as a pharmacologically active agent.

Structural Formula

Chemical Structure 2((5(Trifluoromethyl)1,2,4oxadiazol3yl)methyl)isoindoline1,3dione\text{Chemical Structure }2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione. For example, derivatives of isoindoline have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted assays that reveal promising results in inhibiting tumor growth.

Table 1: Anticancer Activity Data

CompoundCell Line TestedGI50 (μM)TGI (μM)Reference
Compound ACOLO 205 (Colon Cancer)15.7250.68
Compound BA549 (Lung Cancer)12.5345.00

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that the trifluoromethyl group plays a crucial role in enhancing the compound's lipophilicity and biological activity.

Antimicrobial Activity

In addition to its anticancer properties, compounds containing the oxadiazole moiety have been investigated for their antimicrobial activities. Research indicates that they hold promise as agents against various pathogens, including fungi and bacteria.

Case Study: Antimicrobial Screening

A study evaluated several oxadiazole derivatives for their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited significant inhibitory effects.

Table 2: Antimicrobial Activity Data

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 μg/mL
Compound DEscherichia coli16 μg/mL

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of 2-((5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is critical for evaluating its therapeutic potential. Preliminary studies suggest acceptable absorption rates and moderate toxicity levels in vitro.

Key Findings:

  • Absorption : High permeability across cell membranes.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion observed in animal models.

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